molecular formula C12H2Cl8O B13736769 2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether CAS No. 85918-38-3

2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether

Cat. No.: B13736769
CAS No.: 85918-38-3
M. Wt: 445.8 g/mol
InChI Key: HYNYIQBCBHJTOZ-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether with the molecular formula C12H2Cl8O. . These compounds are known for their persistence in the environment and potential bioaccumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction is carried out under controlled conditions, often involving elevated temperatures and the presence of catalysts to facilitate the formation of the ether bond .

Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of pentachlorophenol and hexachlorobenzene. This process is conducted at high temperatures (around 340°C to 450°C) to promote the condensation reaction, leading to the formation of octachlorodiphenyl ether .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorinated quinones, while reduction may yield chlorinated phenols .

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
  • 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
  • 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether

Comparison: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity and environmental persistence .

Properties

CAS No.

85918-38-3

Molecular Formula

C12H2Cl8O

Molecular Weight

445.8 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene

InChI

InChI=1S/C12H2Cl8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H

InChI Key

HYNYIQBCBHJTOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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